Phosphorus pentoxide

描述

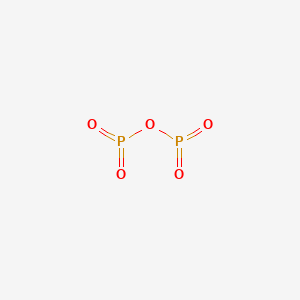

Phosphorus pentoxide is a chemical compound with the molecular formula P₄O₁₀, commonly derived from its empirical formula P₂O₅. This white crystalline solid is the anhydride of phosphoric acid and is known for its powerful desiccant and dehydrating properties . It is highly hygroscopic, meaning it readily absorbs moisture from the environment, making it an excellent drying agent .

作用机制

Target of Action

Phosphorus pentoxide (P4O10) is a potent dehydrating agent . Its primary targets are water molecules and compounds with hydroxyl groups. It is also used in organic synthesis reactions, such as the preparation of nitriles from primary amides .

Mode of Action

This compound interacts with its targets by removing water molecules. It undergoes violent hydrolysis when exposed to water, producing phosphoric acid . This reaction is highly exothermic . In organic synthesis, it can dehydrate primary amides to form nitriles .

Biochemical Pathways

Phosphorus, as an element, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function . It is also a key component of ATP, which is crucial for efficient carbon fixation and energy conversion during the Calvin cycle .

Pharmacokinetics

It is known to be highly reactive and corrosive , suggesting that it would have a significant local effect at the site of contact but is unlikely to be distributed or metabolized in the body.

Result of Action

The primary result of this compound’s action is the removal of water molecules, leading to dehydration of the target substance . This can result in the conversion of certain compounds into other forms, such as the conversion of primary amides into nitriles . It’s important to note that due to its reactivity and corrosiveness, this compound can cause severe chemical burns .

Action Environment

This compound is stable under normal conditions of use . It reacts with water or moist air, forming a corrosive solution (phosphoric acid) . Therefore, the presence of water or humidity significantly influences its action. It should be kept away from combustible materials, bases, reducing agents, halogens, metal oxides, acids, peroxides, oxidizing materials, metals, and metal salts .

生化分析

Biochemical Properties

Phosphorus pentoxide plays a significant role in biochemical reactions, particularly as a drying agent. It has been used in the gas chromatographic analysis of metabolic products of microbial fermentation . In this context, this compound interacts with water molecules, effectively removing them from the solvent .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a drying agent. By removing water molecules, this compound can influence the concentration of solutes and thus potentially affect various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong affinity for water. It binds to water molecules, forming phosphoric acid and thereby reducing the water content in the solution .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to remove water more completely and at a faster rate than other drying agents like magnesium sulfate . This rapid and effective removal of water can influence the outcomes of biochemical reactions over time .

Transport and Distribution

This compound is not typically transported within cells or tissues. Instead, it is often used externally in laboratory settings to manipulate the conditions of biochemical reactions .

Subcellular Localization

As a drying agent used externally in laboratory settings, this compound does not have a specific subcellular localization .

准备方法

Phosphorus pentoxide can be prepared by burning elemental phosphorus in an environment with a sufficient supply of oxygen. The chemical reaction for its preparation is as follows :

[ \text{P}_4 + 5\text{O}_2 \rightarrow \text{P}4\text{O}{10} ]

In industrial settings, the oxidation method is commonly used. Here, yellow phosphorus is heated and melted, then sent to an oxidation combustion furnace where dry air (dehydrated by concentrated sulfuric acid) is used to carry out the oxidation combustion reaction. The this compound is sublimated by heating and collected in a sedimentation chamber .

化学反应分析

Phosphorus pentoxide undergoes several types of chemical reactions, including hydrolysis, dehydration, and oxidation .

-

Hydrolysis: : When exposed to water, this compound undergoes a violent and highly exothermic hydrolysis reaction to form phosphoric acid: [ \text{P}4\text{O}{10} + 6\text{H}_2\text{O} \rightarrow 4\text{H}_3\text{PO}_4 ]

-

Dehydration: : It is used as a dehydrating agent in organic synthesis. For example, it converts primary amides into nitriles: [ \text{P}4\text{O}{10} + \text{RC(O)NH}_2 \rightarrow \text{P}_4\text{O}_9(\text{OH})_2 + \text{RCN} ]

-

Oxidation: : this compound can also oxidize certain compounds, although this is less common compared to its dehydrating properties.

科学研究应用

Phosphorus pentoxide has a wide range of applications in scientific research and industry :

Chemistry: It is used as a dehydrating agent in organic synthesis, particularly in the preparation of nitriles from primary amides and in the oxidation of alcohols using the Onodera reagent.

Biology: Its strong dehydrating properties make it useful in biological sample preparation, where it helps in removing moisture from samples.

Medicine: While not directly used in medicine, its derivatives, such as phosphoric acid, have applications in pharmaceuticals.

Industry: It is used in the production of certain glasses and ceramics, where it influences the structural and dielectric properties of the materials. .

相似化合物的比较

Phosphorus pentoxide is unique due to its strong dehydrating properties and its ability to form phosphoric acid upon hydrolysis . Similar compounds include:

Phosphoric anhydride: Another name for this compound, emphasizing its role as an anhydride of phosphoric acid.

Phosphorus (V) oxide: Another synonym for this compound.

Nitrogen trifluoride: While not directly similar, it shares some chemical properties with this compound in terms of reactivity.

Zinc chloride: Another compound used as a dehydrating agent in various chemical reactions

This compound stands out due to its high efficiency and the exothermic nature of its reactions, making it a preferred choice in many industrial and laboratory applications.

属性

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEUIGNSBFLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2O5, O5P2 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals or powder; Deliquescent; [CHEMINFO], HYGROSCOPIC WHITE CRYSTALS OR POWDER. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SULFURIC ACID; INSOL IN ACETONE & AMMONIA, Solubility in water: reaction | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.30, Relative density (water = 1): 2.4 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG AT 384 °C (SOLID) | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade (>98.0% pure): phosphorus trioxide, <0.3 wt %; arsenic, <50 ppm; iron, <2 ppm., Reagent grade (>98.0% pure): phosphorus trioxide, <0.02 wt %; heavy metals, <0.01 wt % Pb; insoluble matter, <0.02 wt %; ammonium, <0.01 wt %. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

/There are/ several crystalline & amorphous modifications; commercial form, hexagonal, White, orthogonal crystals, Exists in several forms but is often referred to by its empirical formula P2O5. Three crystalline polymorphs (H, O, O'), two distinct liquids,and several amorphous or glassy solids are recognized. The best-characterized form is the H (hexagonal) or alpha modification that consists of P4O10 molecules. | |

CAS No. |

1314-56-3, 72906-42-4 | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphorus pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

562 °C, The O and O' forms are orthorhombic crystals, consisting of sheets of interlocking rings. The O form has a melting point of 55-570 °C, triple point of 562 °C/58.3 kPa, specific gravity of 2.72 and heat of valorization of 152.4 kJ/mol P4O10. The O' form has a triple point of 580 °C/74.0 kPa, specific gravity of 2.89 and heat of valorization of 141.9 kJ/mol P4O10. The liquid (stable above 580 °C has a heat of vaporization of 78.3 kJ/mol P4O10., 340 °C | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

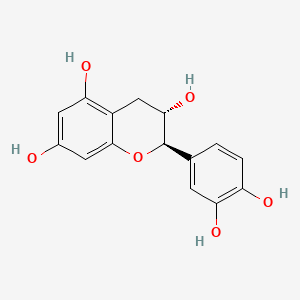

![methyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B7765764.png)

![3,10-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B7765796.png)